N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide typically involves the reaction of 2-aminophenol with a suitable aldehyde or acid chloride. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as optical brighteners and antifungal agents.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound is structurally similar but contains a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-yl)phenyl]amine: This compound contains a benzothiazole ring and has similar biological activities.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzoxazole ring and the 3-chlorobenzamide moiety contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C20H13ClN2O2 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24) |
InChI Key |
ORZCDURSKPSBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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